molecular formula C17H18N2O2 B2571237 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea CAS No. 2097918-95-9

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea

Cat. No.: B2571237
CAS No.: 2097918-95-9
M. Wt: 282.343
InChI Key: YCEYZHNRHINAMQ-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea is a urea derivative featuring a 2,3-dihydrobenzofuran scaffold substituted with a methyl group at the 3-position and a 2-methylphenyl moiety attached to the urea nitrogen. The compound’s stereoelectronic properties, influenced by the dihydrobenzofuran ring and substituents, may contribute to binding interactions in biological systems. Crystallographic analysis of such compounds often employs software like SHELXL for refinement, a program widely recognized for small-molecule structure determination .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-6-2-4-8-15(12)19-17(20)18-10-13-11-21-16-9-5-3-7-14(13)16/h2-9,13H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEYZHNRHINAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea typically involves the following steps:

    Formation of 2,3-Dihydro-1-benzofuran-3-ylmethylamine: This intermediate can be synthesized by the reduction of 2,3-dihydro-1-benzofuran-3-carboxylic acid using a reducing agent such as lithium aluminum hydride.

    Coupling with 2-Methylphenyl Isocyanate: The intermediate is then reacted with 2-methylphenyl isocyanate under mild conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and as a building block for polymers.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase, leading to anti-inflammatory effects.

    Pathways Involved: It may inhibit pathways involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and their physicochemical or functional differences. A key example is N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS: 139149-55-6), a compound with a related dihydrobenzofuran core but distinct substituents . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Property 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea
CAS Number Not available 139149-55-6
Molecular Formula Likely ~C₁₇H₁₈N₂O₂ (inferred from structure) C₁₆H₁₆N₂O₄
Molecular Weight ~282.34 g/mol (estimated) 300.31 g/mol
Key Substituents - 2-Methylphenyl group on urea
- Methyl-dihydrobenzofuran
- Phenylmethoxy on benzofuran
- Hydroxyurea moiety
Functional Implications - Lipophilic 2-methylphenyl may enhance membrane permeability.
- Urea group enables hydrogen bonding.
- Hydroxyurea moiety introduces potential for metal chelation or nitric oxide modulation.
- Phenylmethoxy group increases steric bulk.

Key Differences

Substituent Effects: The 2-methylphenyl group in the target compound enhances lipophilicity compared to the phenylmethoxy substituent in the analog, which may influence solubility and bioavailability. The hydroxyurea moiety in the analog (vs.

Safety Profiles :

  • While the analog’s safety data sheet emphasizes consultation with a physician after exposure , differences in substituents (e.g., hydroxyurea vs. methylphenyl) imply divergent toxicity profiles. Hydroxyurea derivatives are associated with myelosuppression, whereas alkyl-substituted ureas may exhibit different metabolic pathways.

Research Findings

  • Structural Analysis : SHELX software (e.g., SHELXL) is critical for refining crystal structures of such compounds, enabling precise determination of bond lengths, angles, and intermolecular interactions .
  • Biological Relevance : Hydroxyurea analogs are well-documented in oncology and sickle cell disease, whereas methylphenyl-substituted ureas are less characterized but may target kinases or GPCRs due to their hydrogen-bonding motifs.

Notes

Limitations : Pharmacodynamic and pharmacokinetic data for the target compound are absent in the provided evidence, necessitating caution in extrapolating findings from analogs.

Safety : Substituent-driven differences (e.g., hydroxyurea vs. alkyl-urea) highlight the need for compound-specific toxicological studies .

Biological Activity

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol

The structure consists of a benzofuran moiety linked to a urea group, which is significant for its biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of benzofuran have been studied for their ability to inhibit cancer cell proliferation. In vitro studies suggest that compounds related to this compound can induce apoptosis in cancer cells by activating specific signaling pathways such as the caspase cascade .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzofuran derivatives. For example, a related compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains, including E. coli and S. aureus . This suggests that this compound may also possess similar antimicrobial properties.

Neuroprotective Effects

Neuroprotective effects have been observed in compounds containing the benzofuran structure. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for tumor growth and survival.
  • Modulation of Reactive Oxygen Species (ROS) : The antioxidant properties may play a role in mitigating oxidative damage in cells.

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